4-(Trifluoromethyl)cyclohexanamine

Lipophilicity Drug Design Pharmacokinetics

4-(Trifluoromethyl)cyclohexanamine (CAS 58665-70-6) is a fluorinated cycloaliphatic amine with the molecular formula C₇H₁₂F₃N and a molecular weight of 167.17 g/mol. It is commercially supplied primarily as a mixture of cis- and trans-isomers with a typical purity specification of ≥98% (GC), appearing as a colorless to light yellow clear liquid with a boiling point of 71 °C at 28 mmHg.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
CAS No. 58665-70-6
Cat. No. B1314293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cyclohexanamine
CAS58665-70-6
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(F)(F)F)N
InChIInChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2
InChIKeyYCBWLMWEQURJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)cyclohexanamine (CAS 58665-70-6): Core Physicochemical Identity for Informed Sourcing


4-(Trifluoromethyl)cyclohexanamine (CAS 58665-70-6) is a fluorinated cycloaliphatic amine with the molecular formula C₇H₁₂F₃N and a molecular weight of 167.17 g/mol. It is commercially supplied primarily as a mixture of cis- and trans-isomers with a typical purity specification of ≥98% (GC), appearing as a colorless to light yellow clear liquid with a boiling point of 71 °C at 28 mmHg [1] . The compound features a primary amine group attached to a cyclohexane ring bearing a trifluoromethyl substituent at the 4-position, endowing it with enhanced lipophilicity and altered basicity compared to unsubstituted cyclohexylamine .

Why Unsubstituted Cyclohexylamine or 3-CF3 Analogs Cannot Replace 4-(Trifluoromethyl)cyclohexanamine in Structure-Dependent Applications


Cyclohexylamine derivatives bearing trifluoromethyl groups exhibit markedly different physicochemical and biochemical behavior depending on the position of substitution on the ring. 4-(Trifluoromethyl)cyclohexanamine demonstrates distinct electronic and steric properties due to the electron-withdrawing effect of the -CF₃ group at the 4-position, which lowers the pKa of the amine and increases the compound's lipophilicity relative to unsubstituted cyclohexylamine . Furthermore, the 4-substituted regioisomer differs significantly from its 3-substituted and 2-substituted counterparts in both its predicted pKa (10.29 ± 0.70) and its stereochemical behavior during synthesis . These differences translate directly into altered reactivity in medicinal chemistry applications, particularly in the preparation of MAPEG family enzyme inhibitors where the 4-substituted amine serves as a key building block [1].

Quantitative Differentiation Evidence: 4-(Trifluoromethyl)cyclohexanamine vs. Closest Analogs


Lipophilicity (LogP) of 4-CF3 Cyclohexanamine vs. Unsubstituted Cyclohexylamine and 3-CF3 Isomer

4-(Trifluoromethyl)cyclohexanamine exhibits a predicted LogP of 1.74 (or 2.77 depending on estimation method) [1] [2]. This is significantly higher than unsubstituted cyclohexylamine (LogP ≈ 1.17–1.50) [3] and distinct from the 3-(trifluoromethyl) isomer, which has a reported LogP of 2.77 in some sources but also shows a lower LogP of 1.2 in others [4]. The enhanced lipophilicity conferred by the 4-CF₃ group improves membrane permeability and metabolic stability, which are critical parameters in drug design.

Lipophilicity Drug Design Pharmacokinetics

Basicity (pKa) of 4-CF3 Cyclohexanamine vs. Unsubstituted Cyclohexylamine and 2-CF3 Isomer

The predicted pKa of 4-(trifluoromethyl)cyclohexanamine is 10.29 ± 0.70 [1]. In contrast, unsubstituted cyclohexylamine has an experimentally determined pKa of 10.64 [2], while 2-(trifluoromethyl)cyclohexanamine shows a significantly lower predicted pKa of 8.90 ± 0.70 . The 4-CF₃ substitution reduces basicity compared to the parent amine by approximately 0.35 pKa units, altering its protonation state at physiological pH and its reactivity in nucleophilic addition reactions.

Basicity Reactivity Salt Formation

Stereoselective Synthesis: cis-Isomer Preference in PtO₂-Mediated Hydrogenation

Alekseenko et al. (2012) reported an improved synthesis of 2-, 3-, and 4-(trifluoromethyl)cyclohexylamines via PtO₂-mediated hydrogenation of trifluoromethylanilines in trifluoroacetic acid. For 4-(trifluoromethyl)cyclohexanamine, the hydrogenation occurred with a remarkable stereoselectivity favoring the formation of the cis-isomer . This contrasts with typical reductions that often yield trans-rich mixtures. The cis-selectivity is a distinguishing feature of this synthetic route for the 4-substituted regioisomer, enabling access to stereochemically enriched material for applications where cis-configuration is required.

Stereoselective Synthesis Catalysis Process Chemistry

Utilization as a Reactant for MAPEG Family Enzyme Inhibitors: Documented Application Not Shared by All Analogs

Multiple authoritative vendor sources document that 4-(trifluoromethyl)cyclohexanamine is specifically employed as a reactant in the preparation of 1H-benzimidazole-5-carboxamides, which act as therapeutic inhibitors of enzymes belonging to the MAPEG (membrane-associated proteins in eicosanoid and glutathione metabolism) family [1] . This application is explicitly noted for the 4-substituted isomer, whereas similar documented uses for the 2- and 3-substituted analogs are less prevalent in the literature. The presence of the 4-CF₃ group is hypothesized to optimize both the lipophilicity and the electronic environment of the resulting benzimidazole derivatives for MAPEG enzyme active site engagement.

Enzyme Inhibition MAPEG Family Benzimidazole Synthesis

Boiling Point and Physical State: Enabling Safer Laboratory Handling Under Mild Vacuum

4-(Trifluoromethyl)cyclohexanamine (cis/trans mixture) has a reported boiling point of 71 °C at 28 mmHg [1]. In contrast, unsubstituted cyclohexylamine boils at approximately 134.5 °C at atmospheric pressure [2]. Under equivalent reduced pressure, the trifluoromethyl-substituted derivative distills at a significantly lower temperature, reflecting its altered intermolecular forces due to fluorination. This lower boiling point under mild vacuum enables gentler purification conditions, reducing the risk of thermal decomposition during isolation and making the compound more amenable to standard rotary evaporation techniques.

Physical Properties Laboratory Safety Distillation

Thrombin Inhibitor Patent Landscape: 4-Substituted Cyclohexylamines as Preferred Scaffolds

US Patent 5,672,582 (Merck & Co., Inc.) describes 4-substituted cyclohexylamine derivatives as thrombin catalytic site inhibitors with oral bioavailability and selectivity for thrombin over trypsin and other trypsin-like enzymes [1]. While the patent encompasses a broad class of 4-substituted cyclohexylamines, the specific inclusion of 4-(trifluoromethyl)cyclohexanamine within this privileged scaffold underscores the value of the 4-substitution pattern for achieving the desired pharmacological profile. The patent demonstrates that certain 4-substituted cyclohexylamine derivatives exhibit Ki values for thrombin in the nanomolar range and selectivity ratios (trypsin Ki / thrombin Ki) exceeding 1000 [1]. Although direct Ki data for the free 4-CF₃ amine is not provided, the patent establishes the 4-substituted cyclohexylamine framework as a validated core for developing potent and selective thrombin inhibitors.

Anticoagulants Thrombin Inhibition Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-(Trifluoromethyl)cyclohexanamine (CAS 58665-70-6)


Medicinal Chemistry: Synthesis of MAPEG Family Enzyme Inhibitors

4-(Trifluoromethyl)cyclohexanamine is the building block of choice for preparing 1H-benzimidazole-5-carboxamides, which target MAPEG family enzymes [1] . Its enhanced lipophilicity (LogP 1.74–2.77) relative to unsubstituted cyclohexylamine improves membrane permeability, while its moderate basicity (pKa 10.29) enables controlled derivatization under mild conditions [2] [3]. Research groups focusing on inflammation, cancer metabolism, or eicosanoid signaling should prioritize this compound over non-fluorinated or differently substituted analogs to maximize synthetic efficiency and target engagement.

Anticoagulant Drug Discovery: Thrombin Inhibitor Lead Optimization

Medicinal chemists exploring novel oral anticoagulants should consider 4-(trifluoromethyl)cyclohexanamine as a core scaffold for constructing 4-substituted cyclohexylamine-based thrombin inhibitors [1]. The patent literature demonstrates that related 4-substituted analogs achieve nanomolar Ki values and selectivity ratios exceeding 1000 for thrombin over trypsin [1]. The 4-CF₃ group imparts favorable lipophilicity and metabolic stability, which are essential for achieving oral bioavailability and prolonged duration of action in vivo .

Stereocontrolled Synthesis: Enantioselective Route to cis-Enriched Intermediates

Synthetic chemists requiring stereochemically defined building blocks can leverage the PtO₂/TFA hydrogenation protocol, which proceeds with remarkable cis-selectivity for 4-(trifluoromethyl)cyclohexanamine [1]. This stereoselective route simplifies the preparation of cis-enriched material for SAR studies, asymmetric catalysis, or the synthesis of conformationally constrained bioactive molecules. Procurement of the compound in bulk followed by stereoselective hydrogenation offers a cost-effective alternative to purchasing expensive, pre-resolved single enantiomers.

Material Science: Fluorinated Polymer Modifiers

The trifluoromethyl group imparts enhanced thermal stability and chemical resistance to polymers [1] . 4-(Trifluoromethyl)cyclohexanamine can be incorporated as a co-monomer or additive in polyamides, polyimides, and other high-performance materials to improve their durability in harsh environments. Compared to non-fluorinated cyclohexylamines, the 4-CF₃ analog provides superior resistance to oxidative degradation and better retention of mechanical properties at elevated temperatures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.